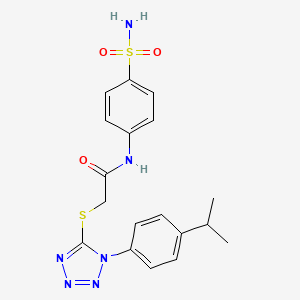
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide, with the CAS number 887347-79-7, is a compound that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N6O3S2 with a molecular weight of 446.6 g/mol. The structure features a tetrazole ring, an isopropylphenyl group, and a sulfamoylphenyl acetamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 887347-79-7 |
| Molecular Formula | C₁₉H₂₂N₆O₃S₂ |
| Molecular Weight | 446.6 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole and sulfamoyl groups are known to facilitate interactions with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its proposed therapeutic effects.
Biological Evaluations
Recent studies have evaluated the compound's activity against various biological targets:
- Inhibition of Carbonic Anhydrases (CAs) : The compound has been tested as an inhibitor of human carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes are implicated in tumor progression and metastasis. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on CA IX with IC50 values ranging from 51.6 to 99.6 nM .
- Antitumor Activity : In cell viability assays conducted on cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), compounds related to this structure showed a reduction in cell viability under hypoxic conditions, indicating potential antitumor properties .
- Anti-inflammatory Activity : The sulfamoyl group suggests possible anti-inflammatory effects. Compounds containing sulfonamide moieties have been reported to exhibit anti-inflammatory properties through inhibition of inflammatory mediators.
Case Study 1: Inhibition of CA IX
A study focused on the synthesis and evaluation of derivatives similar to this compound demonstrated that certain modifications led to enhanced inhibitory activity against CA IX. The structure–activity relationship (SAR) indicated that specific substitutions significantly increased potency against this enzyme, highlighting the importance of structural variations in developing effective inhibitors .
Case Study 2: Antitumor Efficacy
In a comparative study involving various sulfonamide derivatives, the compound was shown to inhibit tumor growth in xenograft models, supporting its potential use in cancer therapy. The mechanism involved reversing acidification in the tumor microenvironment, which is often associated with tumor progression .
Propiedades
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c1-12(2)13-3-7-15(8-4-13)24-18(21-22-23-24)28-11-17(25)20-14-5-9-16(10-6-14)29(19,26)27/h3-10,12H,11H2,1-2H3,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJUBAQZTKMKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













